4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid
Description
Contextualizing Retinoids and Nuclear Receptors in Biological Processes
Retinoids, a class of compounds derived from vitamin A (retinol), are crucial signaling molecules that play a vital role in a multitude of biological processes. acs.orgnih.gov These processes include embryonic development (embryogenesis), organogenesis, cell growth, differentiation, and apoptosis (programmed cell death). acs.orgnih.govresearchgate.net The biological effects of retinoids are mediated by their interaction with nuclear receptors, which are ligand-activated transcription factors. nih.govnih.gov
In mammals, there are six types of nuclear receptors for retinoids, which are categorized into two families: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). acs.orgnih.gov Each family consists of three distinct isotypes: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ. researchgate.netbohrium.com These receptors function as transcription factors that regulate gene expression. cancer-research-network.com Typically, RARs form a heterodimer with RXRs, and this RAR-RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. researchgate.net Upon binding of a retinoid ligand, the receptor complex undergoes a conformational change, which modulates the transcription of these genes, thereby controlling essential cellular functions. nih.gov The intricate interplay between different retinoid ligands and the various receptor isotypes allows for precise regulation of a wide array of genetic pathways. bohrium.com
Overview of BMS453 as a Synthetic Retinoid Modulator
BMS453, also known as BMS-189453, is a synthetic retinoid that has been developed as a selective modulator of retinoic acid receptors. medchemexpress.comxenbase.orgtargetmol.com Unlike naturally occurring retinoids like all-trans retinoic acid (atRA) which act as agonists for all RAR isotypes, BMS453 exhibits a unique receptor-specific activity profile. cancer-research-network.comnih.gov It functions as an agonist for the retinoic acid receptor β (RARβ) while simultaneously acting as an antagonist for the retinoic acid receptor α (RARα) and retinoic acid receptor γ (RARγ). medchemexpress.comxenbase.orgtocris.com
This selective action allows BMS453 to modulate specific cellular pathways. For instance, research has shown that BMS453 can inhibit the proliferation of normal breast cells. medchemexpress.comnih.gov This growth inhibition is not primarily caused by inducing apoptosis, but rather by causing a G1 arrest in the cell cycle. cancer-research-network.commedchemexpress.com The mechanism for this G1 arrest involves the induction of active transforming growth factor β (TGFβ). xenbase.orgtargetmol.com The activation of TGFβ is a key factor in the growth-inhibitory effects of BMS453 on normal breast cells. cancer-research-network.comnih.gov Furthermore, BMS453 treatment leads to an increase in p21 protein levels, a decrease in cyclin-dependent kinase 2 (CDK2) activity, and subsequent hypophosphorylation of the retinoblastoma protein (Rb). cancer-research-network.commedchemexpress.com In some breast cancer cells, BMS453 has been shown to inhibit growth, particularly in cells sensitive to its effects. nih.gov
| Receptor | Activity |
|---|---|
| RARα | Antagonist medchemexpress.comxenbase.org |
| RARβ | Agonist medchemexpress.comxenbase.orgtargetmol.com |
| RARγ | Antagonist medchemexpress.comxenbase.org |
Historical Development and Significance in Retinoid Receptor Research
BMS453 was developed by Bristol-Myers Squibb in the 1990s as part of research into novel retinoid receptor modulators. researchgate.net Its development has been significant for the field of retinoid research because of its unique "dissociating" properties. Specifically, BMS453 can separate the two main transcriptional functions of RARs: transactivation and transrepression. While it does not activate gene transcription through RARα and RARγ (acting as an antagonist), it can still induce a transrepression of the activator protein-1 (AP-1) signaling pathway. nih.govcaymanchem.com
This characteristic makes BMS453 a valuable research tool for dissecting the distinct roles of the different RAR isotypes and for understanding the specific molecular mechanisms underlying retinoid-induced effects. nih.gov For example, the ability of BMS453 to inhibit cell growth without activating RAR-dependent gene transcription in certain breast cells suggested that growth inhibition by retinoids can occur through mechanisms other than direct gene activation, such as the inhibition of transcription factors like AP-1. nih.gov The structural basis for its mixed agonist/antagonist activity lies in the differences in the ligand-binding pockets of the RAR isotypes; the RARβ pocket is significantly larger than that of RARγ, allowing BMS453 to bind and activate it, while its binding to RARγ is incompatible with an agonist conformation. nih.gov Studies using BMS453 have also been instrumental in investigating the role of RARβ in processes like the differentiation of mouse embryonic stem cells into adipocytes. caymanchem.com
| Cellular Process | Observed Effect | Associated Mechanism |
|---|---|---|
| Cell Proliferation (Normal Breast Cells) | Inhibition medchemexpress.comnih.gov | Induction of active TGFβ xenbase.orgtargetmol.com |
| Cell Cycle | G1 Arrest cancer-research-network.commedchemexpress.comxenbase.org | Increased p21, decreased CDK2 activity, Rb hypophosphorylation cancer-research-network.commedchemexpress.com |
| Apoptosis | Not significantly induced cancer-research-network.commedchemexpress.com | - |
| AP-1 Activity | Transrepression nih.govcaymanchem.com | RARα and RARγ binding caymanchem.com |
| Stem Cell Differentiation | Used to trigger differentiation of mouse embryonic stem cells caymanchem.com | RARβ-induced adipogenesis caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODRPPTYLBGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168213 | |
| Record name | BMS453 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166977-43-1 | |
| Record name | BMS453 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Receptor Interactions of Bms453
Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) as Molecular Targets
Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are nuclear receptors that function as ligand-activated transcription factors researchgate.netmedchemexpress.eu. They regulate gene expression by forming heterodimers, predominantly RAR/RXR heterodimers, which bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes biologists.comresearchgate.netaltex.org. This binding, coupled with the recruitment of co-activators or co-repressors, modulates the transcription of genes involved in various biological processes, including cell growth, differentiation, and development researchgate.netmedchemexpress.eu.
Specificity of BMS453 for RAR Subtypes (RARα, RARβ, RARγ)
RARs consist of three subtypes: RARα, RARβ, and RARγ, each encoded by a separate gene and exhibiting distinct expression patterns and roles biologists.comaltex.org. BMS453 demonstrates differential specificity for these RAR subtypes. It is recognized as a potent and selective agonist for RARβ nih.govtargetmol.comtocris.com. In contrast, it acts as an antagonist against both RARα and RARγ nih.govtargetmol.comtocris.com. Studies have assessed its selectivity through methods such as transactivation assays and direct binding assays oup.com. BMS453 has been shown to bind to recombinant receptor protein of all three subtypes with dissociation constants (Kd) in the sub-nanomolar range: approximately 0.4 nM for RARα, 0.2 nM for RARβ, and 0.8 nM for RARγ nih.gov. While these binding affinities are relatively close, its functional activity profile distinguishes its effects on the different subtypes nih.gov.
Agonist, Antagonist, and Inverse Agonist Activities of BMS453
The activity of BMS453 is characterized by a mixed profile, acting as an agonist for RARβ and an antagonist for RARα and RARγ nih.govtargetmol.comtocris.comnih.gov. This distinct activity contributes to its unique pharmacological properties.
RARβ Agonistic Properties
BMS453 functions as an agonist for RARβ nih.govtargetmol.comtocris.com. This agonistic activity has been observed in various experimental settings, including in vivo studies tocris.com. Activation of RARβ by BMS453 has been implicated in specific cellular processes, such as the commitment of mouse embryonic stem cells to the adipocyte lineage biomol.combio-techne.com.
RARα and RARγ Antagonistic Properties
In addition to its RARβ agonism, BMS453 acts as an antagonist for both RARα and RARγ nih.govtargetmol.comtocris.com. This antagonistic activity means that BMS453 can inhibit the transcriptional activation mediated by these receptor subtypes, often by competing with endogenous retinoids like ATRA for binding to the receptor or by promoting the recruitment of co-repressor complexes nih.govnews-medical.net. Studies have shown that BMS453 is a strong antagonist of TTNPB-induced activation of RARα and RARγ in transactivation assays nih.govnih.gov.
Mixed Agonist/Antagonist Activity Observations
BMS453 is described as a compound with a "mixed" agonist/antagonist profile or a combined agonist-antagonist nih.govphysiology.org. While it is a selective RARβ agonist, its effects on RARα and RARγ are antagonistic nih.govtargetmol.comtocris.com. Some research also suggests it can act as a pan-RAR inverse agonist, enhancing the interaction of RARs with co-repressors in the absence of activating ligands, thereby down-regulating RAR-mediated gene transcription news-medical.net. This complex activity profile allows BMS453 to differentially modulate retinoid signaling pathways depending on the specific RAR subtype involved and the cellular context nih.gov.
Dissociation of Transactivation and Activator Protein-1 (AP-1) Transrepression
A notable characteristic of BMS453 is its ability to dissociate retinoid-dependent transactivation from Activator Protein-1 (AP-1) transrepression tocris.combiomol.comphysiology.org. Retinoid receptors can influence gene expression through two main mechanisms: direct transactivation via binding to RAREs, and transrepression of other transcription factors, such as AP-1, through protein-protein interactions physiology.orgresearchgate.net.
Unlike typical retinoid agonists that induce gene expression by promoting the binding of RAR/RXR complexes to RAREs, BMS453 does not significantly activate RAR-dependent gene transcription in certain cell types, such as breast cells researchgate.netnih.gov. However, it retains the ability to inhibit AP-1 activity biomol.comphysiology.orgresearchgate.net. This dissociation suggests that BMS453 can exert biological effects, such as inhibiting cell proliferation, by repressing transcription factors like AP-1, even without directly activating RAR-mediated gene transcription through RAREs biomol.comresearchgate.net. The transrepression of phorbol (B1677699) ester-induced AP-1 activity by BMS453 binding to RARα and RARγ has been observed with IC50 values around 0.1 nM in certain cell lines biomol.com. This differential activity highlights a mechanism by which retinoids can influence cellular processes independently of canonical RARE-mediated gene activation researchgate.net.
Ligand Binding and Structural Determinants of Activity
The interaction of BMS453 with RARs is determined by its binding within the ligand-binding domain (LBD) of the receptor and the subsequent conformational changes induced by this binding.
Structural Insights from Crystallography and Computational Modeling
Structural studies, including crystallography and computational modeling, have provided insights into how BMS453 interacts with the RAR LBD. The LBD of RARs has a conserved fold consisting of 12 alpha-helices and a beta-turn, forming a ligand-binding pocket (LBP) primarily composed of hydrophobic residues. plos.orgportlandpress.comsemanticscholar.org Docking experiments with BMS453 into the RARβ LBD have shown favorable scores, with the ligand being completely buried within the LBP. nih.govembopress.org Specifically, the phenyl ring of BMS453 is oriented towards helix H12 in the RARβ LBD. nih.govembopress.org In contrast, predicted orientations of BMS453 within the RARγ cavity indicate steric clashes, particularly with residues in helix H12, suggesting that its binding is incompatible with an agonist conformation in RARγ. nih.govembopress.org Removing helix H12 from the RARγ LBD structure allowed for manual docking of BMS453, further supporting the idea that its antagonistic activity towards RARγ is linked to its inability to be accommodated in a way that permits an agonist conformation. nih.govembopress.org These structural differences in the ligand-binding pockets of the different RAR subtypes provide a rationale for the observed differential activity of BMS453. nih.gov
Ligand-Binding Domain (LBD) Interactions
BMS453 interacts with the LBD of RARs, influencing the receptor's activity. The LBD is a key region for ligand binding and is separated from the DNA-binding domain (DBD) by a flexible hinge region. news-medical.net The interaction network of compounds like BMS453 with LBD residues involves extensive van der Waals contacts and hydrogen bonds. semanticscholar.orgplos.org For instance, known agonists of RARβ, including BMS453, have the capacity to form hydrogen bonds with residues like ARG269 and/or SER280 and exhibit hydrophobic interactions with PHE295 within the RARβ LBD. semanticscholar.orgnih.gov
Conformational Changes Upon BMS453 Binding
Ligand binding to the RAR LBD induces conformational changes that are critical for the receptor's function. plos.orgportlandpress.comsemanticscholar.orgresearchgate.net A key structural feature affected by ligand binding is the C-terminal helix H12, also known as the activation function-2 (AF-2) helix. plos.orgportlandpress.comsemanticscholar.org In the presence of an agonist, H12 is typically repositioned to complete a hydrophobic surface that facilitates the recruitment of co-activator proteins. plos.orgportlandpress.comsemanticscholar.orgnih.gov While specific details on the conformational changes induced solely by BMS453 across all RAR subtypes are not extensively detailed in the provided text, its differential activity (agonist for RARβ, antagonist for RARα/γ) implies distinct conformational outcomes upon binding to the different receptor subtypes. medchemexpress.comebi.ac.ukmedchemexpress.eu The inability of BMS453 to be accommodated in the RARγ cavity in an agonist conformation suggests it prevents the necessary repositioning of H12 for co-activator recruitment in this subtype. nih.govembopress.org
Transcriptional Regulation and Co-regulator Modulation
RARs, as nuclear receptors, function as ligand-activated transcription factors that regulate gene expression by binding to specific DNA sequences called Retinoic Acid Response Elements (RAREs), typically as heterodimers with Retinoid X Receptors (RXRs). plos.orgportlandpress.comnews-medical.net The transcriptional outcome is modulated by the recruitment of co-activators or co-repressors, a process influenced by ligand binding. plos.orgportlandpress.comnih.gov
Impact on Gene Expression via Retinoic Acid Response Elements (RAREs)
Potential for Modulating Target Gene Activation/Repression Mechanisms
BMS453's interaction with RARs allows it to modulate the transcription of target genes, influencing various cellular processes. While some retinoids activate RAR-dependent gene transcription, studies have shown that BMS453 can inhibit cell growth without necessarily activating this pathway nih.govnih.gov. Instead, BMS453 has been observed to induce transrepression of transcription factors like AP-1 through transcription factor crosstalk nih.govcaymanchem.com. This transrepression activity, particularly involving AP-1, has been correlated with reduced cell proliferation caymanchem.com.
Research indicates that BMS453 can influence the expression of specific genes involved in cell cycle regulation and growth inhibition. For instance, BMS453 treatment has been shown to increase the levels of the cell cycle inhibitor p21, leading to decreased CDK2 kinase activity and subsequent hypophosphorylation of retinoblastoma protein (Rb), ultimately causing a G1 cell cycle arrest medchemexpress.comnih.govmedchemexpress.com.
Furthermore, BMS453 has been found to significantly increase the activity of transforming growth factor beta (TGFβ), primarily by inducing the conversion of latent TGFβ to its active form medchemexpress.comnih.gov. This induction of active TGFβ is considered a predominant mechanism by which BMS453 inhibits breast cell growth medchemexpress.comnih.gov.
Studies in Xenopus embryos have demonstrated that BMS453 treatment can repress the expression of specific genes in the endoderm, such as ndrg1a. This repression by BMS453 suggests that retinoic acid signaling is necessary for the activation of ndrg1a expression in these cells plos.orgnih.gov. Conversely, treatment with retinoic acid expands the expression domains of ndrg1a plos.orgnih.gov. This highlights BMS453's capacity to interfere with the normal gene activation patterns regulated by endogenous retinoids plos.orgnih.gov.
In the context of limb development in mouse embryos, BMS453 has been shown to drastically decrease the expression of the retinoid-responsive gene Cyp26a1, which is involved in retinoic acid metabolism oup.com. This indicates that BMS453 can counteract the effects of retinol (B82714) on the expression of genes regulated by retinoid signaling oup.com.
The ability of BMS453 to modulate gene expression is summarized in the table below, highlighting some key observed effects on specific genes and pathways:
| Gene/Pathway Modulated | Effect of BMS453 Treatment | Cellular Context | Reference |
| AP-1 activity | Transrepression | HeLa and MCF-7 cells | caymanchem.com |
| p21 protein levels | Increased | Normal breast cells (184 and HMEC) | medchemexpress.comnih.govmedchemexpress.com |
| CDK2 kinase activity | Decreased | Normal breast cells (184) | medchemexpress.comnih.govmedchemexpress.com |
| Rb phosphorylation | Hypophosphorylation (leading to G1 arrest) | Normal breast cells (184 and HMEC) | medchemexpress.comnih.govmedchemexpress.com |
| Active TGFβ activity | Increased (via conversion of latent to active TGFβ) | Normal breast cells | medchemexpress.comnih.gov |
| ndrg1a expression | Repressed | Xenopus archenteron roof endoderm cells | plos.orgnih.gov |
| Cyp26a1 expression | Decreased (in the presence of retinol) | Organogenesis stage mouse limbs | oup.com |
| MMP-1, MMP-3, MMP-13 expression | Reduced/prevented overexpression (in arthritic joints) | HIG-82 synovial fibroblasts, mouse/rat arthritis models | ebi.ac.uk |
This table illustrates that BMS453 exerts its biological effects, in part, by influencing the transcriptional activity of genes involved in cell cycle control, growth factor activation, developmental pathways, and matrix metalloproteinase activity.
Cellular and Subcellular Mechanisms of Action
Regulation of Cell Cycle Progression
BMS-453 has been shown to impede the proliferation of normal breast cells by halting the cell cycle. cancer-research-network.commedchemexpress.com This intervention occurs without a significant induction of apoptosis, or programmed cell death. cancer-research-network.com
Treatment with BMS-453 leads to a block in the G1 phase of the cell cycle. nih.govmedchemexpress.com This is characterized by an accumulation of cells in the G0/G1 phase and a corresponding decrease in the number of cells entering the S phase, the period of DNA synthesis. nih.govcancer-research-network.com In studies on normal human breast cells (184 and HMEC), treatment with 1 μM of BMS-453 for five days resulted in G1 arrest. medchemexpress.com
The progression through the G1 phase and into the S phase is largely controlled by the activity of cyclin-dependent kinases (CDKs). rutgers.edu BMS-453 influences the activity of these crucial regulatory enzymes. nih.gov
A key effect of BMS-453 is the reduction of CDK2 kinase activity. nih.govmedchemexpress.com Research has demonstrated that treatment with BMS-453 leads to a decrease in the enzymatic activity of CDK2, a kinase essential for the G1 to S phase transition. nih.gov
The retinoblastoma protein (Rb) is a key substrate of CDK2. The phosphorylation state of Rb is critical for cell cycle control. nih.gov BMS-453 treatment induces the hypophosphorylation of Rb. nih.govmedchemexpress.com This under-phosphorylated state of Rb is the active, growth-suppressive form, which prevents cells from advancing into the S phase. nih.gov This effect on Rb is a direct consequence of the decreased CDK2 kinase activity. nih.govcancer-research-network.com
BMS-453 also modulates the levels of the cyclin-dependent kinase inhibitor p21. nih.govcancer-research-network.com Treatment with the compound results in an increase in the total amount of p21 protein. nih.govmedchemexpress.com Specifically, BMS-453 elevates the levels of p21 that are bound to CDK2, but does not affect the amount of p21 associated with CDK4. nih.govmedchemexpress.com The upregulation of p21 contributes to the inhibition of CDK2 activity, which in turn leads to the hypophosphorylation of Rb and the resulting G1 arrest. nih.govcancer-research-network.com
Modulation of Cyclin-Dependent Kinase (CDK) Activity
Modulation of Transforming Growth Factor Beta (TGFβ) Signaling
A predominant mechanism through which BMS-453 inhibits cell growth is by modulating the Transforming Growth Factor Beta (TGFβ) signaling pathway. bio-techne.comcaymanchem.comnih.gov While both all-trans retinoic acid (atRA) and BMS-453 can increase total TGFβ activity, their effects on the active form of this cytokine are vastly different. nih.gov BMS-453 has been found to increase active TGFβ levels by as much as 33-fold, suggesting it promotes the conversion of the latent form of TGFβ to its active state. nih.gov The growth-inhibitory effects of BMS-453 in breast cells can be prevented by using a TGFβ-blocking antibody, demonstrating that the induction of active TGFβ is the principal mechanism behind its anti-proliferative action. nih.gov
Interactive Data Table: Effects of BMS-453 on Cell Cycle and Signaling Molecules
| Parameter | Effect of BMS-453 Treatment | Cell Line(s) | Reference |
| Cell Proliferation | Inhibition | 184, HMEC | medchemexpress.com |
| Cell Cycle Phase | G1 Arrest (increase in G0/G1, decrease in S phase) | 184, HMEC | nih.govmedchemexpress.com |
| CDK2 Kinase Activity | Decrease | 184 | nih.govmedchemexpress.com |
| Rb Protein | Induction of Hypophosphorylation | 184 | nih.govmedchemexpress.com |
| p21 Protein Levels | Increase in total and CDK2-bound p21 | Not specified | nih.govmedchemexpress.com |
| TGFβ Activity | 33-fold increase in active TGFβ | Not specified | nih.gov |
Induction of Active TGFβ
A key mechanism of BMS-453 is its potent ability to induce the activation of TGFβ. nih.gov Research has demonstrated that while both all-trans retinoic acid (atRA) and BMS-453 can increase total TGFβ activity by three- to five-fold, BMS-453 is exceptionally effective at increasing active TGFβ. nih.gov Studies have shown that BMS-453 can elevate active TGFβ levels by as much as 33-fold, a stark contrast to the mere three-fold increase induced by atRA. nih.gov This suggests that BMS-453's primary action is not on the production of total TGFβ but rather on the conversion of the latent form of TGFβ to its biologically active state. nih.gov
TGFβ-Mediated Anti-proliferative Effects in Cellular Systems
The induction of active TGFβ by BMS-453 is directly linked to its anti-proliferative effects, particularly in normal breast cells. nih.gov The significance of this pathway was confirmed in experiments where a TGFβ-blocking antibody was utilized. The antibody successfully prevented the growth inhibition induced by BMS-453, providing strong evidence that the anti-proliferative effects of BMS-453 are predominantly mediated through the induction of active TGFβ. nih.gov This is a distinct mechanism compared to atRA, whose growth-inhibitory effects were not blocked by the anti-TGFβ antibody, indicating it operates through different pathways. nih.gov
Effects on Cellular Proliferation
BMS-453 exerts significant control over cellular proliferation, primarily by inducing cell cycle arrest.
Inhibition of Normal Cell Proliferation
BMS-453 has been shown to inhibit the proliferation of normal breast cells without causing significant apoptosis. nih.gov The mechanism behind this inhibition involves a G1 block in the cell cycle. nih.govdiabetesjournals.org This is characterized by an increased proportion of cells in the G0/G1 phase and a corresponding decrease in the proportion of cells in the S phase. nih.gov This cell cycle arrest is orchestrated by a cascade of molecular events, including the increased expression of the p21 protein, which in turn leads to decreased activity of cyclin-dependent kinase 2 (CDK2). nih.govdiabetesjournals.org The reduced CDK2 activity results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1 to S phase transition. nih.gov
| Parameter | Effect of BMS-453 | Reference |
|---|---|---|
| Cell Cycle Phase | Increase in G0/G1, Decrease in S phase | nih.gov |
| p21 Protein Levels | Increased | nih.govdiabetesjournals.org |
| CDK2 Kinase Activity | Decreased | nih.govdiabetesjournals.org |
| Rb Protein | Hypophosphorylation | nih.gov |
Differential Proliferative Responses in Specific Cell Types
The anti-proliferative effects of BMS-453 are not uniform across all cell types. Normal human breast cells have been found to be the most sensitive to the growth-inhibitory effects of BMS-453. biorxiv.org In contrast, breast cancer cells that exhibit resistance to atRA also show resistance to BMS-453. biorxiv.org This suggests that while BMS-453 can inhibit the growth of certain malignant cells, such as T47D breast cancer cells, its efficacy is dependent on the specific cellular context and the retinoid sensitivity of the cells. biorxiv.org
Impact on Cellular Differentiation and Development
BMS-453, through its modulation of retinoic acid signaling, plays a significant role in guiding the differentiation of embryonic stem cells.
Role in Embryonic Stem Cell Differentiation (e.g., Adipocyte, Cardiac Differentiation)
While direct studies on the effect of BMS-453 on adipocyte differentiation are limited, the role of retinoic acid in adipogenesis is well-established, suggesting a potential, though unconfirmed, influence.
In the context of cardiac differentiation, the role of BMS-453 is more clearly defined. As a retinoic acid receptor antagonist, BMS-453 has been shown to promote the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes. nih.gov Specifically, the inhibition of retinoic acid signaling by BMS-453 (also referred to as BMS-189453 in some studies) can cause uncommitted lateral mesodermal cells to adopt a myocardial progenitor fate. nih.gov
Furthermore, research using the pan-retinoic acid receptor inverse agonist BMS-493, a compound with a similar mechanism of inhibiting RA signaling, has demonstrated a significant increase in the generation of ventricular-specific cardiomyocytes from human induced pluripotent stem cells (iPSCs). biorxiv.orgresearchgate.net Treatment with BMS-493 during the initial days of differentiation led to a marked increase in the expression of ventricular-specific markers like myosin regulatory light chain (MLC2V). biorxiv.orgresearchgate.net
| Compound | Cell Type | Effect on Cardiac Differentiation | Key Findings | Reference |
|---|---|---|---|---|
| BMS-453 (BMS-189453) | Human Embryonic Stem Cells (hESCs) | Promotes cardiogenesis | Causes uncommitted lateral mesodermal cells to become myocardial progenitors. | nih.gov |
| BMS-493 | Human Induced Pluripotent Stem Cells (iPSCs) | Increases generation of ventricular-specific cardiomyocytes | Increased expression of ventricular isoform of myosin regulatory light chain (MLC2V). | biorxiv.orgresearchgate.net |
Preclinical Investigations and Mechanistic Insights in Biological Models
Studies in Inflammatory Conditions
BMS-453 has been evaluated for its potential to intervene in inflammatory processes, specifically in the context of arthritis. Research using established animal models has demonstrated its ability to modulate key pathological features of the disease.
A critical aspect of joint destruction in arthritis is the overexpression of matrix metalloproteinases (MMPs), enzymes that degrade cartilage and other extracellular matrix components. Studies have shown that BMS-453 can effectively counter the expression of these destructive enzymes.
In cultured rabbit synovial fibroblasts, BMS-453 was found to reduce the mRNA expression of collagenase (MMP-1). scispace.com Furthermore, in a mouse model of collagen-induced arthritis, analysis of mRNA from the paws revealed that treatment with BMS-453 prevented the overexpression of both MMP-13 and MMP-3 in the affected joints. scispace.com This suggests that the compound interferes with the signaling pathways that lead to the production of these key cartilage-degrading enzymes. The reduction of MMP expression in the joint is a significant finding, pointing to a mechanism by which RAR antagonists like BMS-453 could protect against the tissue destruction characteristic of rheumatoid arthritis. scispace.comnih.gov
| MMP Target | Experimental System | Observed Effect of BMS-453 | Reference |
|---|---|---|---|
| MMP-1 (Collagenase) | HIG-82 Rabbit Synovial Fibroblasts | Reduced mRNA Expression | scispace.com |
| MMP-3 | Collagen-Induced Arthritis (Mouse Model) | Prevented Overexpression in Arthritic Joints | scispace.com |
| MMP-13 | Collagen-Induced Arthritis (Mouse Model) | Prevented Overexpression in Arthritic Joints | scispace.com |
The modulatory effects of BMS-453 on MMPs translate to tangible benefits in preclinical models of arthritis. The compound has been tested in two distinct and widely used models: collagen-induced arthritis (CIA) in mice and streptococcal cell wall-induced arthritis (SCWA) in rats. scispace.com
In the CIA model, which mimics many aspects of human rheumatoid arthritis, BMS-453 treatment successfully blocked the clinical progression of the disease beyond soft tissue inflammation. scispace.comnih.gov In the SCWA model, treatment with BMS-453 led to a significant reduction in joint swelling and prevented the progression to more severe joint distortion and destruction. scispace.comnih.gov Histological examination of the joints from animals in both models confirmed these clinical observations, showing improved tissue integrity. scispace.com These findings across two different models underscore the potential of RAR antagonists to ameliorate arthritis. scispace.comresearchgate.net
| Animal Model | Species | Key Findings with BMS-453 Treatment | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | Blocked clinical progression beyond soft tissue inflammation. | scispace.comnih.gov |
| Streptococcal Cell Wall-Induced Arthritis (SCWA) | Rat | Significantly reduced swelling; no notable progression to joint distortion/destruction. | scispace.comnih.gov |
Roles in Developmental Biology Research
BMS-453 has proven to be a valuable tool for dissecting the complex role of retinoid signaling in embryonic development. researcher.life As an antagonist of retinoic acid receptors, it allows researchers to probe the consequences of blocking this critical pathway.
Excess retinoids, such as retinol (B82714), are known teratogens that can cause severe birth defects. sdbonline.org BMS-453 has been used effectively to investigate the mechanisms behind these defects. In in-vitro cultures of mouse limb buds, BMS-453 was able to counteract the teratogenic effects of high concentrations of retinol. Its application led to marked improvements in long bone growth and the development of hand and foot plates, restoring a morphology similar to that of control limbs. By blocking RARs, BMS-453 demonstrates that these receptors are key mediators of retinoid-induced teratogenesis, making the compound a critical tool for studying how excess retinoids disrupt normal development.
The development of the head and face is critically dependent on the proper formation of the branchial (or pharyngeal) arches. Retinoic acid signaling is vital in this process, and its disruption can lead to significant craniofacial abnormalities. nih.gov Studies using cultured mouse embryos have shown that treatment with BMS-453 can induce fusion and hypoplasia (underdevelopment) of the first two branchial arches. nih.gov This specific defect is a hallmark of retinoic acid embryopathy. nih.gov These findings indicate that the teratogenic effects of retinoids on branchial arch development are mediated specifically through retinoic acid receptor beta (RARβ), for which BMS-453 can act as an agonist in certain contexts, leading to the malformations. nih.gov
Programmed cell death, or apoptosis, is a fundamental process in sculpting the developing embryo, including the limbs. Retinoid signaling plays a crucial role in regulating this process. Research using BMS-453 in mouse limb cultures has provided significant insights into this mechanism. When used alone, BMS-453 can impair limb development, an effect that correlates with an increase in apoptosis.
Conversely, in the presence of teratogenic levels of retinol which cause excessive and aberrant apoptosis, BMS-453 can act as a rescue agent. It has been shown to successfully revert the pattern and amount of apoptosis in retinol-treated limbs back to levels seen in control limbs. This restoration of normal apoptosis patterns coincides with the attenuation of limb malformations. These studies highlight that proper limb development requires a finely tuned level of retinoid signaling, and that deviations—either too much or too little—can lead to defects, partly through the disruption of normal apoptosis patterns.
| Experimental Condition | Effect on Limb Apoptosis | Resulting Limb Morphology | Reference |
|---|---|---|---|
| BMS-453 alone | Increased apoptosis | Impaired development, malformations | |
| Excess Retinol + BMS-453 | Restoration of apoptosis patterns to control-like levels | Amelioration of retinol-induced defects |
Modulation of Retinoid Signaling in Vivo (e.g., Cyp26a1 expression)
BMS-453 actively modulates retinoid signaling in living systems by competing with endogenous retinoids for receptor binding. As a pan-RAR antagonist, it can inhibit the transcriptional activation typically induced by retinoic acid (RA). nih.govoup.com A key component of the RA signaling pathway is the enzyme Cytochrome P450 Family 26 Subfamily A1 (Cyp26a1), which is responsible for the catabolism of RA. The expression of Cyp26a1 is itself induced by RA as part of a negative feedback loop to control RA levels. nih.gov
In vivo studies using mouse models have demonstrated the ability of BMS-453 to interfere with RA-dependent processes. For instance, in embryonic mouse limb cultures, BMS-453 was shown to reduce both endogenous and exogenously supplied retinol-induced retinoid activity to nearly undetectable levels. oup.com By acting as an antagonist, BMS-453 can block the RA-mediated transactivation of target genes. Given that Cyp26a1 is a direct RA-inducible gene, treatment with an antagonist like BMS-453 is expected to prevent its upregulation, thereby altering the metabolic clearance of retinoic acid and disrupting the precise spatiotemporal patterns of RA signaling required for normal development. nih.gov This modulation of the RA-response pattern is critical in processes like hindbrain development and organogenesis. nih.gov
Research in Reproductive System Biology
The critical role of retinoic acid in spermatogenesis has positioned RARs as key targets for non-hormonal male contraception. BMS-453 has been a pivotal compound in this area of research.
Spermatogenesis, the production of sperm, is a process highly dependent on retinoic acid signaling, particularly through RARα. nih.govnih.gov Preclinical studies have shown that BMS-453, by acting as a pan-RAR antagonist, can reversibly inhibit spermatogenesis in mice. nih.gov The testicular defects observed in mice treated with BMS-453 are similar to those found in vitamin A-deficient rats and mice with a genetic knockout of the RARα gene. nih.gov This suggests that the primary mechanism by which BMS-453 disrupts sperm production is through the inhibition of RARα function. nih.gov The compound effectively disrupts sensitive cellular processes involved in the later stages of sperm development (spermiogenesis) and their release (spermiation). nih.gov
The ability of BMS-453 to induce a reversible state of sterility in male mice has made it a significant tool in the conceptual development of non-hormonal male contraceptives. nih.govnih.gov Research has demonstrated that oral administration of BMS-453 can lead to complete, yet reversible, sterility in all treated animals. nih.gov This approach is considered a promising non-hormonal strategy because it targets the vitamin A-dependent pathway essential for sperm production without altering the hormonal milieu, a key limitation of many hormonal contraceptive approaches. nih.govtechnologynetworks.comnih.gov The research into RAR antagonists like BMS-453 has paved the way for the development of more specific compounds, such as RARα-selective antagonists, as potential male contraceptive agents. nih.govresearchgate.net
| Study Parameter | Observation | Outcome | Reference |
|---|---|---|---|
| Mechanism of Action | Inhibition of Retinoic Acid Receptor (RAR) function. | Disruption of spermatogenesis, with testicular defects similar to RARα-deficient mice. | nih.gov |
| Effect on Fertility | Induction of male sterility in all treated animals. | Complete but reversible infertility. | nih.gov |
| Contraceptive Potential | Provides a non-hormonal approach to male contraception. | Considered a novel approach for developing nonsteroidal male contraceptives. | nih.govnih.gov |
Structure Activity Relationships Sar and Ligand Design Principles
Elucidating Molecular Determinants of Receptor Subtype Selectivity
BMS453 demonstrates differential activity across the three RAR subtypes (RARα, RARβ, and RARγ). It functions as a potent antagonist of TTNPB-induced transcription for Gal-RARα and Gal-RARγ. nih.govnih.gov In contrast, it acts as a "mixed" agonist/antagonist or partial agonist for RARβ. nih.govnih.gov This subtype-specific activity highlights the subtle differences in the ligand-binding pockets (LBPs) of the RAR subtypes.
Structural studies, including docking experiments and analysis of crystal structures of RAR LBDs, have been crucial in understanding the molecular basis for this selectivity. The LBP of RARβ is notably larger than that of RARγ, with a determined volume of 503.5 ų compared to 429.4 ų in the 9-cis RA–RARγ complex. nih.gov This larger cavity in RARβ is partly attributed to the conformation of residue I263, which creates an additional space between helices H5 and H10, a space not present in RARγ where M272 points inside the LBP. nih.gov This structural difference suggests that ligands capable of occupying this additional space may exhibit RARβ selectivity. nih.gov
While BMS453 can bind to all three RARs with similar affinities, its differential functional outcome (antagonist for RARα/γ, partial agonist for RARβ) underscores that binding affinity alone does not dictate the transcriptional response. nih.gov The specific interactions within the LBP influence the conformational changes of the receptor, particularly the positioning of helix H12, which is critical for co-regulator recruitment and thus determines the agonist or antagonist activity. nih.govportlandpress.com
Comparative Analysis with Analogues and Other Synthetic Retinoids (e.g., BMS493, BMS641, BMS948, TTNPB)
Comparing BMS453 with other synthetic retinoids, particularly those with structural similarities or distinct activity profiles, helps to delineate the impact of specific chemical modifications on receptor interaction.
TTNPB: TTNPB is a pan-RAR agonist, activating all three RAR subtypes efficiently. nih.govnih.govplos.org BMS453 acts as a potent antagonist of TTNPB-induced activity at RARα and RARγ, indicating that it can compete with TTNPB for binding but induces a different functional outcome. nih.govnih.gov
BMS641: BMS641 is a 3-chloro derivative of BMS453. nih.gov Interestingly, BMS641 exhibits higher selectivity for RARβ binding compared to BMS453, with a dissociation constant (Kd) of 2.5 nM for RARβ, which is 100 times lower than for RARα or RARγ (Kd ~225 nM). nih.govmedchemexpress.com Functionally, BMS641 acts as an RARβ-selective agonist with reduced efficacy (partial agonist, ~50% of TTNPB activity) and does not antagonize TTNPB-induced transcription for RARα and RARγ, consistent with its low affinity for these subtypes. nih.govnih.gov This suggests that the addition of a chlorine atom at position 3 is a crucial determinant for generating RARβ binding selectivity. nih.gov
BMS493: BMS493 is characterized as a pan-RAR inverse agonist. news-medical.netcaymanchem.com Inverse agonists stabilize a receptor conformation that favors interaction with co-repressors, leading to active repression of gene transcription even below basal levels. portlandpress.comnews-medical.netcaymanchem.com BMS493 abolishes TTNPB-induced transactivation for all three RAR subtypes. nih.gov Comparing the structures of BMS453 and BMS493, which both have a dihydronaphthalene core but differ in the substituent at the 8' position (phenyl in BMS453 vs. phenylethynyl in BMS493), provides insights into how modifications in this region can switch activity from a partial agonist/antagonist profile to a pan-antagonist/inverse agonist profile. nih.govnih.gov
BMS948: BMS948 is identified as a full RARβ-selective agonist. nih.govplos.org Despite having an amide linker similar to some RARα-selective ligands, BMS948 shows selectivity and full agonistic activity for RARβ. plos.org This contrasts with the partial agonistic activity of BMS453 and BMS641 on RARβ. nih.govresearchgate.net Structural analysis comparing BMS948, BMS641, and BMS411 (another RARβ-selective full agonist) has revealed that the nature of the linker and the orientation of chemical moieties within the LBP are critical for determining both binding ability and transcriptional potential. plos.org
Here is a comparative overview of the activities of these compounds:
| Compound | RARα Activity | RARβ Activity | RARγ Activity | Selectivity Profile |
| TTNPB | Full Agonist | Full Agonist | Full Agonist | Pan-RAR Agonist |
| BMS453 | Antagonist (vs TTNPB) | Partial Agonist/Antagonist | Antagonist (vs TTNPB) | RARβ-preferring |
| BMS641 | Low Affinity/Antagonist | Partial Agonist | Low Affinity/Antagonist | RARβ Selective |
| BMS493 | Inverse Agonist/Antagonist | Inverse Agonist/Antagonist | Inverse Agonist/Antagonist | Pan-RAR Antagonist |
| BMS948 | Very Weak Activity | Full Agonist | Very Weak Activity | RARβ Selective |
Principles for Rational Design of Receptor-Specific Modulators with Altered Activity Profiles
The study of compounds like BMS453 and its analogues provides key principles for the rational design of retinoids with tailored activity profiles.
Exploiting LBP Volume and Shape Differences: The distinct size and architecture of the RARβ LBP, particularly the additional cavity, can be exploited to design ligands that fit favorably into this pocket while being less accommodated in the smaller RARα and RARγ LBPs. nih.gov
Modifying Linker Region and Terminal Groups: The chemical nature and spatial arrangement of the linker connecting the aromatic head group and the carboxylic acid tail, as well as the substituents on the aromatic rings, significantly influence receptor binding and activation. researchgate.netplos.org As seen with BMS453, BMS641, and BMS948, subtle changes in these regions can alter subtype selectivity and switch activity from partial to full agonism or even antagonism. nih.govnih.govplos.org
Controlling Helix 12 Conformation: The ultimate functional outcome (agonist vs. antagonist) is determined by the ligand's ability to induce conformational changes that position helix 12 for co-activator recruitment (agonism) or co-repressor interaction (antagonism/inverse agonism). nih.govportlandpress.com Rational design aims to create ligands that selectively stabilize desired H12 conformations for specific receptor subtypes. Partial agonists like BMS453 and BMS641 are thought to incompletely stabilize the active conformation of the receptor, leading to lower interaction strength between H12 and the H3/H11 surface. portlandpress.com
Considering Co-regulator Interactions: The cellular context, including the availability and concentration of co-activators and co-repressors, can influence the observed transcriptional response, particularly for partial agonists. portlandpress.com While structural design focuses on receptor-ligand interaction, understanding and potentially modulating co-regulator binding is also a factor in achieving desired functional outcomes.
Influence of Specific Chemical Moieties on Receptor Interaction and Functional Outcome
Specific chemical moieties within the BMS453 structure and its analogues play critical roles in their interaction with RARs and their functional effects.
Carboxylic Acid Group: The carboxylic acid group present in most retinoids, including BMS453, is crucial for forming a critical ionic bridge with a conserved arginine residue within the RAR LBD (e.g., ARG269 and SER280 in RARβ). news-medical.netnih.gov This interaction is fundamental for high-affinity binding to RARs. nih.gov
Aromatic Rings and Hydrophobic Tail: The aromatic rings and hydrophobic portions of the molecule interact with hydrophobic residues lining the LBP. researchgate.net The bulkiness and position of substituents on these rings, such as the phenyl moiety at the 8'' position in BMS453, can influence the fit within the LBP and affect the positioning of helix H12. nih.gov A bulkier group at this position, like the p-tolyl group in BMS701 or a p-biphenyl substitution in BMS009, can lead to reduced agonist activity or even antagonism. nih.gov
Linker Region: The chemical nature of the linker connecting the aromatic core to the carboxylic acid group is a key determinant of selectivity and activity. plos.org The trans-olefin linker in BMS641, compared to the linker in BMS453, along with the chlorine substitution, contributes to its enhanced RARβ binding selectivity. nih.govplos.org The amide linker in BMS948, despite being typically associated with RARα selectivity, results in RARβ selectivity in this specific molecular context due to an unexpected binding mode involving a 180° flip of the amide bond. plos.orgresearchgate.net
Halogen Substitution (e.g., Chlorine in BMS641): The presence of a halogen atom, such as the chlorine at position 3 in BMS641, can significantly impact binding selectivity. nih.gov This highlights the importance of even small changes in peripheral substituents in modulating receptor interactions. nih.gov
These findings from studies on BMS453 and its related compounds provide a foundation for the rational design of new synthetic retinoids with improved selectivity and desired functional profiles for therapeutic or research applications.
Advanced Research Methodologies and Techniques
In Vitro Assay Systems
Transactivation Reporter Assays
Transactivation reporter assays have been fundamental in defining the specific activity of BMS-453 on different RAR isotypes. In these assays, cells are transfected with a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) under the control of a retinoic acid response element (RARE). The activity of the reporter gene is then measured in the presence of the compound of interest.
Studies using HeLa cells have demonstrated the dual nature of BMS-453. Competition assays revealed that BMS-453 is a potent antagonist of all-trans retinoic acid (atRA)-induced transcription for RARα and RARγ. researchgate.netnih.gov Conversely, for RARβ, BMS-453 acts as a partial agonist or a "mixed" agonist/antagonist, exhibiting weaker agonistic activity compared to the pan-agonist TTNPB. researchgate.net In fact, when challenged with increasing concentrations of BMS-453, the atRA-induced reporter activity for RARα and RARγ was effectively competed away, while for RARβ, a partial activation was observed. researchgate.netnih.gov Specifically, in HeLa cells transfected with RAR expression vectors and a RARE-containing reporter gene, BMS-453 showed minimal to no transactivation for RARα and RARγ but a reproducible, albeit small, transactivation for RARβ. nih.gov Further studies have indicated that BMS-453 can induce the transrepression of phorbol (B1677699) ester-induced AP-1 activity in HeLa and MCF-7 cells with an IC50 of approximately 0.1 nM. caymanchem.com
Interestingly, research has also shown that in certain breast cancer cell lines, BMS-453 can inhibit growth without activating RAR-dependent gene expression, suggesting that its anti-proliferative effects can be mediated through mechanisms other than direct gene transactivation, such as the inhibition of transcription factors like AP-1. medchemexpress.comnih.gov
| Assay Type | Cell Line | RAR Isotype | BMS-453 Activity | Key Finding |
| Transactivation Competition Assay | HeLa | RARα, RARγ | Antagonist | Potently competes with atRA-induced transcription. researchgate.netnih.gov |
| Transactivation Competition Assay | HeLa | RARβ | Partial Agonist | Exhibits weaker agonistic activity compared to TTNPB. researchgate.net |
| AP-1 Transrepression Assay | HeLa, MCF-7 | N/A | Inhibitor (IC50 ~0.1 nM) | Induces transrepression of phorbol ester-induced AP-1 activity. caymanchem.com |
Direct Ligand Binding Assays
Direct ligand binding assays have been employed to quantify the affinity of BMS-453 for the different RAR isotypes. These assays typically involve incubating radiolabeled or fluorescently tagged ligands with purified receptor proteins and measuring the displacement by the unlabeled compound.
Limited trypsin digestion assays indicated that BMS-453 can bind to all three RAR isotypes (α, β, and γ) with similar affinities, comparable to the pan-agonist TTNPB. researchgate.net This suggests that the selectivity of BMS-453's functional activity (agonist vs. antagonist) is not solely determined by its binding affinity but rather by the conformational changes it induces in the receptor upon binding. researchgate.net
| Assay Type | RAR Isotype | BMS-453 Binding | Key Finding |
| Limited Trypsin Digestion | RARα, RARβ, RARγ | Binds to all three isotypes | Binding affinity is similar across isotypes, comparable to TTNPB. researchgate.net |
Cell-Based Proliferation and Viability Assays (e.g., 3H-thymidine uptake, MTT)
The anti-proliferative effects of BMS-453 have been demonstrated in various cell types, particularly in normal and malignant breast cells, using assays that measure cell proliferation and viability.
In normal human mammary epithelial cells (184 and HMEC), treatment with 1 μM BMS-453 for 11 hours resulted in a 40% inhibition of ³H-thymidine uptake, indicating a significant reduction in cell proliferation. targetmol.com This inhibition of proliferation was observed without a significant induction of apoptosis. targetmol.comaacrjournals.org Further studies have shown that normal human breast cells are more sensitive to the growth-inhibitory effects of BMS-453 compared to breast cancer cells. caymanchem.commedchemexpress.com The compound also inhibited the growth of T47D breast cancer cells. medchemexpress.comnih.gov The anti-proliferative effect of BMS-453 in breast cells is thought to be predominantly mediated through the induction of active transforming growth factor-β (TGF-β). targetmol.comaacrjournals.orgnih.gov
| Assay Type | Cell Line(s) | Concentration | Duration | Result |
| ³H-thymidine uptake | 184, HMEC | 1 μM | 11 hours | 40% inhibition of proliferation. targetmol.com |
| Proliferation Assay | 184, HMEC, T47D | Not specified | Not specified | Inhibition of cell growth. medchemexpress.comnih.gov |
Cell Cycle Analysis by Flow Cytometry
Flow cytometry has been instrumental in revealing the mechanism by which BMS-453 inhibits cell proliferation. This technique allows for the analysis of the distribution of cells in different phases of the cell cycle based on their DNA content.
Treatment of normal human mammary epithelial cells (184 and HMEC) with 1 μM BMS-453 for 5 days led to a G1 phase arrest. researchgate.nettargetmol.comaacrjournals.org This was characterized by an increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the proportion of cells in the S phase. targetmol.comaacrjournals.org This cell cycle arrest is a key mechanism underlying the anti-proliferative effects of BMS-453. aacrjournals.org
| Cell Line(s) | Concentration | Duration | Effect |
| 184, HMEC | 1 μM | 5 days | G1 phase arrest. researchgate.nettargetmol.comaacrjournals.org |
Gene Expression Analysis (e.g., Quantitative PCR, Northern Blot, Slot-blot analysis)
While comprehensive gene expression profiling of BMS-453-treated cells is not extensively detailed in the available literature, existing studies provide insights into its effects on transcriptional regulation. It has been established that BMS-453 can inhibit breast cell growth without activating RAR-dependent gene transcription, suggesting that its primary mechanism of action for growth inhibition is not through the direct activation of genes via RAREs. medchemexpress.comnih.gov
Instead, BMS-453 is known to transrepress the activity of the transcription factor AP-1. caymanchem.commedchemexpress.comnih.gov AP-1 regulates a wide array of genes involved in cell proliferation and survival. nih.govreactome.org Therefore, the inhibition of AP-1 by BMS-453 likely contributes significantly to its anti-proliferative effects.
Furthermore, BMS-453 treatment has been shown to induce the production of active TGF-β. targetmol.comaacrjournals.orgnih.gov TGF-β is a potent cytokine that regulates the expression of numerous genes involved in cell growth, differentiation, and extracellular matrix production. nih.govnih.gov For instance, studies have shown that BMS-453 increased active TGF-β activity by 33-fold in normal breast cells. caymanchem.comnih.gov The growth inhibitory effects of BMS-453 in these cells were blocked by a TGF-β-neutralizing antibody, confirming the critical role of TGF-β-mediated gene expression in the action of BMS-453. nih.gov Although specific qPCR or Northern blot data for a wide range of target genes is not provided, the induction of TGF-β implies a downstream cascade of changes in gene expression.
Protein Expression and Activity Assays (e.g., Western Blot, Kinase Assays, Proteolysis Assays)
Western blot and kinase assays have provided a deeper understanding of the molecular pathways affected by BMS-453 that lead to G1 cell cycle arrest.
In 184 human mammary epithelial cells treated with 1 μM BMS-453 for 24 to 72 hours, Western blot analysis revealed an induction of retinoblastoma (Rb) protein hypophosphorylation. researchgate.nettargetmol.com This is a key event in G1 arrest, as hypophosphorylated Rb binds to and inactivates the E2F transcription factor, preventing the expression of genes required for S-phase entry.
This effect on Rb was linked to a decrease in the activity of cyclin-dependent kinase 2 (CDK2). researchgate.nettargetmol.comaacrjournals.org The reduced CDK2 activity was, in turn, associated with an increase in the total protein levels of the CDK inhibitor p21 and an increase in the amount of p21 protein bound to CDK2. researchgate.nettargetmol.comaacrjournals.org Interestingly, BMS-453 did not alter the levels of p21 bound to CDK4. targetmol.com
| Assay Type | Cell Line | Concentration | Duration | Key Findings |
| Western Blot | 184 | 1 μM | 24-72 hours | Induced Rb hypophosphorylation. researchgate.nettargetmol.com |
| Kinase Assay | 184 | 1 μM | 24-72 hours | Decreased CDK2 kinase activity. researchgate.nettargetmol.com |
| Western Blot | 184 | 1 μM | 24-72 hours | Increased total p21 protein levels and CDK2-bound p21. researchgate.nettargetmol.com |
| Proteolysis Assay | Normal Breast Cells | Not specified | Not specified | Increased active TGF-β activity by 33-fold. caymanchem.comnih.gov |
Cell Differentiation Assays
Cell differentiation assays are fundamental in understanding the functional consequences of BMS-453 activity on various cell types. These assays assess the ability of the compound to induce cells to mature into more specialized cell types.
Notably, BMS-453 has been shown to influence the differentiation of several cell lineages. In studies involving human embryonic stem cells (hESCs), the modulation of retinoid signaling is crucial for directing cardiac lineage specification. The pan-retinoic acid receptor antagonist BMS-189453, a synonym for BMS-453, has been instrumental in protocols for the direct differentiation of atrial and ventricular myocytes from hESCs. nih.gov By inhibiting RARs, BMS-453 can influence the cardiac progenitor pool, promoting cardiogenesis after the initial stages of differentiation have been established. nih.gov Specifically, treatment with a pan-retinoic acid receptor inverse agonist was found to significantly increase the expression of ventricular-specific markers in cardiomyocytes derived from human induced pluripotent stem cells (iPSCs). researchgate.net
In the context of cancer biology, BMS-453 has demonstrated effects on the differentiation of breast cancer cells. Research has shown that it can inhibit the growth of normal breast cells, not by inducing significant apoptosis, but by causing a G1 block in the cell cycle. nih.gov This cell cycle arrest is a hallmark of cellular differentiation and is associated with an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase population. nih.gov Furthermore, in combination with an RXR selective agonist (BMS649), BMS-453 has been observed to synergistically induce the granulocytic differentiation of NB4 leukemia cells. nih.gov This combination leads to irreversible commitment to a more differentiated phenotype, highlighting the compound's potential in differentiation therapy for certain cancers. nih.gov
The mechanism behind this differentiation-inducing effect in breast cells is linked to the induction of active Transforming Growth Factor-beta (TGF-β). nih.govcancer-research-network.com TGF-β is a potent regulator of cell growth, proliferation, and differentiation. rndsystems.comnih.govnih.govwikipedia.org BMS-453 treatment leads to the conversion of latent TGF-β to its active form, which in turn increases the expression of the cyclin-dependent kinase inhibitor p21, decreases CDK2 kinase activity, and leads to the hypophosphorylation of the retinoblastoma protein (Rb), ultimately causing G1 arrest. cancer-research-network.comyoutube.com
In Silico and Structural Biology Approaches
Computational and structural biology methods provide invaluable insights into the molecular interactions between BMS-453 and its targets, guiding the design of new compounds and explaining observed biological activities.
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulation studies exclusively focused on BMS-453 are not extensively documented in publicly available literature, these techniques are widely applied to study the interaction of other synthetic retinoids with retinoic acid receptors (RARs). nih.govnih.govresearchgate.netplos.orgnih.govtandfonline.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. molfunction.com For retinoids, docking studies have been used to understand the conformational flexibility of ligands within the RAR binding pocket and how this influences biological activity. nih.govrsc.org
Molecular dynamics (MD) simulations build upon docking results to simulate the movement of the ligand-receptor complex over time, offering a view of the stability of the interaction and conformational changes. nih.govplos.orgtandfonline.com For instance, steered molecular dynamics has been used to study the unbinding pathways of retinoic acid from its receptor, revealing key amino acid contacts. nih.gov Such studies are critical for understanding the structural basis of agonist versus antagonist activity of compounds like BMS-453 at different RAR isoforms. The differential activity of BMS-453 (agonist at RARβ, antagonist at RARα/γ) could be rationalized through detailed MD simulations revealing distinct conformational changes in the receptor subtypes upon binding.
X-ray Crystallography of Ligand-Binding Domains
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a definitive view of the binding mode. The crystal structures of the ligand-binding domains (LBDs) of RARα, RARβ, and RARγ have been solved in complex with various natural and synthetic retinoids. nih.govnih.govbioscientifica.com These structures have been fundamental in elucidating the molecular basis for ligand selectivity and the mechanisms of receptor activation and inactivation. nih.govnih.gov
Virtual Screening Techniques for Ligand Discovery
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a nuclear receptor. nih.govmdpi.comnih.govresearchgate.netrsc.org VS can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the properties of known active ligands.
In the context of RAR modulators, both approaches have been successfully employed. plos.orgnih.gov Ligand-based pharmacophore models have been generated from known RAR agonists and antagonists to screen databases for new compounds with similar properties. plos.org Structure-based virtual screening, often employing molecular docking, has been used to screen compound libraries against the crystal structures of RAR LBDs. nih.gov These approaches have led to the discovery of novel RAR agonists and antagonists. plos.orgnih.gov While specific virtual screening campaigns that led to the discovery of BMS-453 are proprietary information of the developing company, the principles of VS are central to the identification of selective retinoid modulators.
Advanced Biological Models for Mechanistic Studies
To study the effects of BMS-453 in a more physiologically relevant context than simple 2D cell culture, advanced biological models are employed.
Organ Culture Models (e.g., Limb Bud Culture)
Organ culture models, such as the murine limb bud culture system, provide a powerful in vitro tool to study developmental processes and the effects of chemical compounds in a three-dimensional tissue environment. nih.govbiologists.com The developing limb bud is highly sensitive to retinoids, which are known to play a crucial role in limb patterning. biologists.commdpi.com
Limb bud organ cultures have been used extensively to study the activity of various retinoids. nih.gov In this system, mesenchymal cells from embryonic limb buds are cultured at high density, where they differentiate into chondrocytes, forming cartilage nodules. The extent of chondrogenesis can be quantified, and the inhibitory or modulatory effects of compounds like retinoids can be assessed. nih.gov Although studies specifically utilizing BMS-453 in limb bud cultures are not widely reported, this model is highly relevant for investigating its RARβ-agonistic activities on skeletal development. Given that retinoids are known to influence pattern formation in the developing limb, such a model could provide detailed insights into the specific effects of BMS-453 on chondrogenesis and osteogenesis. biologists.com Research has shown that local retinoid metabolism within the limb bud is critical for generating the active form, all-trans-retinoic acid, supporting the idea of retinoids as local chemical mediators in pattern formation. biologists.com
Genetically Modified Animal Models (e.g., Rarb-null embryos, RARE-lacZ reporter mice)
Genetically engineered mouse models are crucial for studying the in vivo effects of compounds that interact with specific biological pathways. In the context of BMS-453, which modulates retinoic acid receptor (RAR) signaling, models that report on or lack specific components of this pathway are particularly valuable.
Rarb-null Embryos: To determine the specific receptor mediating the biological effects of BMS-453, researchers have utilized Rarb-null embryos, which lack the retinoic acid receptor beta (RARβ). In one key study, these embryos were found to be resistant to the teratogenic effects, such as the fusion and hypoplasia of branchial arches, that are typically induced by retinoids. mdpi.com This finding provided strong evidence that the teratogenic activity of BMS-453 is specifically mediated through the RARβ receptor. mdpi.com When cultured in the presence of BMS-453, the Rarb-null embryos did not exhibit the developmental abnormalities seen in wild-type embryos under the same conditions. mdpi.com
RARE-lacZ Reporter Mice: Another powerful tool for investigating retinoid activity is the RARE-lacZ transgenic mouse model. nih.govnih.gov These mice carry a lacZ reporter gene under the control of a retinoic acid response element (RARE). nih.gov This setup allows for the visualization of cells and tissues where retinoic acid signaling is active, as the activation of RAREs by RARs leads to the expression of the β-galactosidase enzyme (encoded by lacZ), which can be detected with a simple staining assay. nih.govnih.gov This reporter strain is invaluable for tracking the spatiotemporal patterns of retinoic acid signaling during embryonic development and in adult tissues. nih.govnih.gov While directly applicable for confirming the retinoid-like activity of compounds like BMS-453 in vivo, specific results from such tests on BMS-453 are not detailed in the reviewed literature. mdpi.com
Cell Line Models (e.g., Breast cells, Synovial Fibroblasts, HeLa cells, embryonic stem cells)
Cell line models provide a controlled, in vitro environment to dissect the molecular mechanisms of a compound's action at the cellular level. BMS-453 has been characterized using several human cell lines.
Breast Cells: A significant body of research on BMS-453 has been conducted using normal and malignant breast cell lines. Studies have shown that BMS-453 inhibits the proliferation of normal human breast cells (HMEC and 184) and certain breast cancer cell lines like T47D. Interestingly, the compound's growth-suppressive effect does not appear to require the activation of RAR-dependent gene transcription. Instead, it is suggested that BMS-453 may inhibit growth by suppressing other transcription factors like AP-1 or by inducing active transforming growth factor β (TGF-β), which leads to cell cycle arrest in the G1 phase. The MDA-MB-453 cell line, which is considered a model for the molecular apocrine subtype of breast cancer, has been used in broader cancer research and is characterized as being androgen receptor-positive and "triple-negative" (ER-α, PR, and Her-2/neu negative).
Interactive Table: Effects of BMS-453 on Breast Cell Lines
| Cell Line | Cell Type | Finding | Mechanism of Action | Reference(s) |
| HMEC, 184 | Normal Human Breast Epithelial | Inhibition of cell proliferation; G1 cell cycle arrest. | Induction of active TGFβ; Not dependent on RAR transactivation. | |
| T47D | Human Breast Cancer | Inhibition of cell growth. | Significantly reduces cell migration, an effect mediated by RARβ. | |
| MDA-MB-453 | Human Breast Cancer (Apocrine) | Used as a model system in breast cancer research. | BMS-453's growth inhibitory effects were tested on various breast cancer cells, with some showing resistance. |
Synovial Fibroblasts: Synovial fibroblasts are key cells in the pathology of inflammatory arthritis, where they contribute to joint destruction. nih.gov They are targeted by numerous signals, including cytokines and growth factors, that modulate their proliferation and synthetic functions. nih.gov These cells, which can be categorized into intimal and subintimal phenotypes, are a critical model for studying diseases like rheumatoid arthritis. However, based on available scientific literature, specific studies investigating the direct effects of BMS-453 on synovial fibroblast cell lines have not been reported.
HeLa Cells: The HeLa cell line, derived from cervical cancer, is a foundational tool in biomedical research. It has been utilized to study a vast range of biological processes, from viral infections to cancer biology. In the context of BMS-453, HeLa cells were used to demonstrate the compound's ability to act as an antagonist for RARα and RARγ. Specifically, BMS-453's binding to these receptors was shown to induce a transrepression of phorbol ester-induced AP-1 activity, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.1 nM.
Embryonic Stem Cells (ESCs): Human embryonic stem cells are pluripotent cells that hold immense potential in regenerative medicine and developmental biology research. Mouse embryonic stem cells (mESCs) are frequently used to study the molecular cues that govern cell differentiation. BMS-453 has been used as a tool in this field; it has been shown to trigger the differentiation of mESCs toward the adipocyte (fat cell) lineage, a process that was found to require RARβ.
Biochemical and Biophysical Characterization Techniques
To understand how a compound like BMS-453 interacts with its molecular targets, specific biochemical and biophysical assays are essential.
Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a solution-based technique widely used in drug discovery for studying molecular interactions in a high-throughput format. The principle relies on the measurement of the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner, such as a protein receptor.
When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in the emission of depolarized light and a low FP value. When it binds to its much larger receptor, its tumbling is slowed dramatically, leading to the emission of more polarized light and a high FP value. In a competitive FP assay, a test compound (like BMS-453) is added to the receptor-tracer complex. If the test compound binds to the receptor, it displaces the fluorescent tracer, which is released back into the solution. This displacement causes the tracer to tumble rapidly again, resulting in a decrease in the FP value. The magnitude of this decrease is proportional to the binding affinity of the test compound.
This technique is highly suitable for characterizing the binding of small molecule ligands like BMS-453 to nuclear receptors such as the retinoic acid receptors (RARs). It allows for the rapid and quantitative determination of binding affinities, making it a powerful tool for screening and characterizing potential receptor agonists or antagonists.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise chemical structure of organic molecules. The technique is based on the principle that certain atomic nuclei possess a magnetic moment due to their spin. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range, causing them to transition between different energy states.
The exact frequency at which a nucleus absorbs energy is highly sensitive to its local chemical environment. This phenomenon, known as the chemical shift, allows chemists to deduce the connectivity of atoms and the three-dimensional structure of a molecule. For a synthetic small molecule like BMS-453, NMR spectroscopy would be the definitive method to confirm its identity and structure by analyzing its carbon-hydrogen framework. While NMR is a fundamental characterization technique for any novel chemical entity, specific NMR spectral data and detailed structural analyses for BMS-453 are not available within the public research domain.
Future Research Trajectories and Conceptual Applications
Deepening Understanding of RAR Complex Dynamics and Heterodimer Action
Retinoic acid receptors (RARs) exert their influence on gene transcription by forming heterodimers with retinoid X receptors (RXRs). nih.gov The future study of BMS-453 is pivotal to understanding the intricacies of this partnership. BMS-453's distinct ability to act as an agonist for RARβ while simultaneously acting as an antagonist for RARα and RARγ underscores the subtle structural differences that govern receptor activation and repression. nih.gov
Research has demonstrated that the biological effects of BMS-453, such as the induction of developmental defects in mouse embryos, are specifically mediated by RARβ/RXR heterodimers. mdpi.com This specificity provides a powerful tool to dissect the unique roles of the RARβ subtype in cellular processes. Future investigations should focus on the allosteric changes induced by BMS-453 binding to the RARβ ligand-binding domain. Elucidating how this specific conformational change is transmitted through the heterodimer to recruit coactivators, while its binding to RARα and RARγ promotes co-repressor binding, is a key research goal. nih.gov Studies have identified that specific, divergent amino acid residues within the ligand-binding domain are responsible for the compound's agonistic versus antagonistic profile, a crucial lead for further structural and dynamic studies. nih.gov
Table 1: Receptor Activity Profile of BMS-453
| Receptor Subtype | Activity | Reference |
|---|---|---|
| Retinoic Acid Receptor α (RARα) | Antagonist | nih.govnih.govresearchgate.netnih.gov |
| Retinoic Acid Receptor β (RARβ) | Agonist | nih.govnih.govnih.govresearchgate.netnih.gov |
| Retinoic Acid Receptor γ (RARγ) | Antagonist | nih.govnih.govresearchgate.netnih.gov |
Advancements in Imaging Techniques for Cellular and Molecular Studies
To date, the study of BMS-453's effects has utilized established methods like Western blot analysis, cell cycle analysis via flow cytometry, and reporter gene assays to measure downstream effects. nih.govnih.gov While informative, these techniques provide limited insight into the real-time, dynamic processes occurring within a single living cell. The future of BMS-453 research lies in the application of advanced imaging technologies.
Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are ideally suited for this purpose. nih.govresearchgate.netnih.govyoutube.com By tagging RAR and RXR with compatible fluorescent or luminescent proteins, researchers could directly visualize and quantify heterodimerization in living cells upon the introduction of BMS-453. nih.govresearchgate.net This would allow for a real-time assessment of how the compound stabilizes the RARβ/RXR complex compared to its effect on RARα/RXR and RARγ/RXR dimers.
Furthermore, super-resolution microscopy techniques, including Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), could be employed to visualize the spatial organization of these receptor complexes with nanoscale precision. nih.govnih.gov This would enable the study of receptor clustering at specific gene promoters within the nucleus, providing unprecedented detail on how BMS-453-activated RARβ complexes interact with the transcriptional machinery. nih.gov Finally, Positron Emission Tomography (PET) using radiolabeled ligands offers a noninvasive method to image receptor expression and occupancy in vivo, which could be conceptually applied to ligands like BMS-453 to study their distribution and target engagement in whole-organism models. mdpi.comnih.gov
Integration of Artificial Intelligence for Receptor Function Prediction and Ligand Design
Given that a single chloro-substitution on a related compound is known to confer RARβ selectivity, ML algorithms could analyze vast chemical libraries to identify other modifications that could fine-tune receptor selectivity and function. nih.gov These computational approaches can predict protein-ligand interactions and binding affinities, allowing for the de novo design of ligands with desired properties, such as pure RARβ agonism or enhanced antagonistic properties at other subtypes. bpsbioscience.comuscjournal.com AI can also help predict the downstream effects of modulating RARs with novel ligands, helping to anticipate both therapeutic efficacy and potential off-target effects by analyzing complex biological data sets. researchgate.net
Exploration of Novel Receptor-Mediated Pathways and Cross-Talk with Other Signaling Networks
A key aspect of BMS-453's mechanism is its ability to engage in crosstalk with other major signaling pathways. youtube.com Research has clearly demonstrated that BMS-453 inhibits the growth of normal breast cells not through direct RAR-dependent gene transcription activation, but predominantly through the induction of active Transforming Growth Factor-beta (TGFβ). nih.gov Studies show that while both all-trans retinoic acid (atRA) and BMS-453 increase total TGFβ activity, BMS-453 is exceptionally potent at inducing the conversion of latent TGFβ to its active form, increasing its activity by as much as 33-fold. nih.gov This effect is central to its anti-proliferative action in these cells. researchgate.netnih.gov
Another documented instance of crosstalk is the ability of BMS-453 to inhibit cell proliferation by inducing transrepression of the Activator Protein-1 (AP-1) pathway. researchgate.netnih.gov This indicates that BMS-453 can suppress cell growth by inhibiting other transcription factors, a mechanism distinct from classical RAR transactivation. nih.gov Future research should aim to uncover other signaling networks that are modulated by BMS-453. Investigating the global phosphoproteomic and transcriptomic changes following treatment with this compound could reveal novel points of crosstalk, further explaining its unique biological profile and distinguishing its effects from those of pan-RAR agonists.
Table 2: Effects of BMS-453 on Cell Cycle and Signaling Molecules in Normal Breast Cells
| Molecular Target/Process | Observed Effect | Reference |
|---|---|---|
| Cell Cycle | G1 arrest; increased cells in G0/G1, decreased in S phase | nih.govnih.gov |
| CDK2 Kinase Activity | Decreased | nih.govnih.gov |
| p21 Protein | Increased total and CDK2-bound levels | nih.govnih.govnih.gov |
| Retinoblastoma (Rb) Protein | Hypophosphorylation | nih.govnih.govnih.gov |
| Active TGFβ | 33-fold increase in activity | nih.gov |
Theoretical Contributions to Therapeutic Strategies Based on Retinoid Receptor Modulation in Disease Pathogenesis
The unique mechanism of BMS-453 provides a rich foundation for conceptualizing novel therapeutic strategies. Its ability to inhibit breast cell growth via TGFβ induction, rather than relying on pathways that often become resistant in cancer cells, suggests its potential as a template for developing new agents for breast cancer prevention. mdpi.comnih.gov The finding that it can suppress growth without activating RAR-dependent gene expression in certain breast cells opens a theoretical avenue for designing drugs that uncouple anti-proliferative effects from the side effects associated with broad retinoid activation. nih.gov
Furthermore, the potent and reversible inhibition of spermatogenesis observed in animal models positions RAR modulation by compounds like BMS-453 as a theoretical basis for developing non-steroidal, reversible male contraceptives. The compound's teratogenic effects, specifically mediated by RARβ, also serve as a crucial, albeit cautionary, model for understanding the precise molecular pathways involved in retinoid embryopathy. mdpi.com By studying how BMS-453 selectively engages specific receptor subtypes and downstream pathways, researchers can build theoretical frameworks for designing next-generation, highly targeted therapies for a range of diseases, from cancer to reproductive health.
Q & A
Q. What is the primary mechanistic role of BMS453 in retinoid signaling pathways?
BMS453 acts as a selective RARβ agonist, modulating transcriptional activity by binding to retinoid acid receptor β (RARβ) and forming heterodimers with retinoid X receptors (RXRs). Its agonistic activity is concentration-dependent, with lower doses (e.g., 1 µM) inducing RARβ-specific transcriptional activation, while higher doses may exhibit antagonistic effects on other RAR subtypes (e.g., RARα/γ) . Methodologically, competitive binding assays and reporter gene systems (e.g., Gal4-TLX/Gal4-VP16) are used to validate specificity .
Q. Which model systems are optimal for studying BMS453’s developmental effects?
Xenopus laevis embryos and mouse embryonic models are widely employed. In Xenopus, BMS453 (1 µM) disrupts RA-dependent dorsal pancreas specification by repressing HNF1β expression . In mice, it induces branchial arch defects via RARβ/RXR heterodimers, mimicking retinoic acid embryopathy . Researchers should consider species-specific RA signaling sensitivity and tissue-specific promoter activity when selecting models.
Q. What are standard experimental concentrations and handling protocols for BMS453?
Typical concentrations range from 1 µM (embryonic studies) to 10 µM (cell culture), with DMSO as a solvent. Due to light sensitivity, aliquots should be stored at -20°C and shielded from light . Stability assessments (e.g., HPLC) are critical, as BMS453 degrades rapidly in aqueous solutions, complicating metabolic studies .
Advanced Research Questions
Q. How can contradictory findings on BMS453’s regulation of HNF1β be resolved?
In Xenopus, BMS453 suppresses HNF1β in dorsal endoderm but activates it in RA-treated explants . This discrepancy arises from context-dependent RA signaling: endogenous RA levels, developmental stage, and tissue autonomy (e.g., direct endodermal vs. paracrine effects). Researchers should employ lineage-specific markers (e.g., RT-PCR for endodermal explants) and temporal dose-response analyses to clarify mechanisms .
Q. What experimental strategies mitigate BMS453’s off-target effects on RARα/γ?
While BMS453 is RARβ-selective at low doses, higher concentrations may antagonize RARα/γ. To isolate RARβ effects, combine BMS453 with RARα/γ-specific antagonists (e.g., BMS961) or use RARβ-null models . Cross-validation with RNA-seq or ChIP-seq for RARβ target genes (e.g., Ndrg1a) further ensures specificity .
Q. How does BMS453’s interaction with RXR influence teratogenicity?
BMS453 requires RXR heterodimerization to induce craniofacial defects. Co-treatment with pan-RXR agonists (e.g., BMS649) amplifies teratogenic effects, while RXR antagonists block them. Researchers should assess heterodimer activation using co-immunoprecipitation and dual-luciferase reporter assays .
Methodological Considerations
Q. What techniques validate BMS453’s efficacy in modulating barrier function in endothelial cells?
In human iPSC-derived brain endothelial cells, BMS453 (combined with CD3254) enhances VE-cadherin expression, measured via Western blot and fluorescence microscopy. Quantitative analysis of tight junction proteins (e.g., claudin-5) and trans-endothelial electrical resistance (TEER) are recommended for functional validation .
Q. How to address BMS453’s chemical instability in pharmacokinetic studies?
BMS453 exhibits poor metabolic stability (e.g., <10% remaining after 15 minutes in liver microsomes). Use stable isotope-labeled analogs or derivatization strategies (e.g., amide-linked compounds like 137h) to improve solubility and half-life. Monitor degradation via LC-MS and adjust incubation times accordingly .
Data Interpretation and Challenges
Q. Why does BMS453 show divergent effects on β-catenin in different studies?
In Xenopus, BMS453 elevates β-catenin in endodermal explants but represses it in whole embryos due to tissue-specific Wnt/β-catenin crosstalk. Researchers should compare isolated explants vs. whole-organism models and use pathway inhibitors (e.g., DKK1 for Wnt) to dissect indirect effects .
Q. What are best practices for reconciling in vitro and in vivo data discrepancies?
In vitro systems (e.g., HEK293T cells) may lack endogenous co-factors present in vivo. Use organoid models or conditional knockout systems to bridge this gap. For example, BMS453’s low toxicity in WST assays (HEK293T) contrasts with its teratogenicity in embryos, underscoring the need for multi-scale validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
